(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one (4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18979039
InChI: InChI=1S/C22H25NO3/c24-21-15-20(25-17-19-11-5-2-6-12-19)22(13-7-8-14-26-22)23(21)16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2/t20-,22+/m0/s1
SMILES:
Molecular Formula: C22H25NO3
Molecular Weight: 351.4 g/mol

(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one

CAS No.:

Cat. No.: VC18979039

Molecular Formula: C22H25NO3

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one -

Specification

Molecular Formula C22H25NO3
Molecular Weight 351.4 g/mol
IUPAC Name (4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one
Standard InChI InChI=1S/C22H25NO3/c24-21-15-20(25-17-19-11-5-2-6-12-19)22(13-7-8-14-26-22)23(21)16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2/t20-,22+/m0/s1
Standard InChI Key ZZKVPSQNAPRXPQ-RBBKRZOGSA-N
Isomeric SMILES C1CCO[C@]2(C1)[C@H](CC(=O)N2CC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES C1CCOC2(C1)C(CC(=O)N2CC3=CC=CC=C3)OCC4=CC=CC=C4

Introduction

Structural Features and Stereochemical Considerations

Core Framework and Substituent Configuration

The compound’s spirocyclic backbone consists of a six-membered oxa-aza ring fused to a five-membered carbocycle, forming the spiro[4.5]decane system. Key structural attributes include:

  • Stereochemistry: The (4S,5R) configuration dictates spatial orientation, influencing molecular interactions and biological activity.

  • Functional Groups:

    • A benzyl group at N1 enhances lipophilicity and potential receptor binding.

    • A phenylmethoxy group at C4 contributes to steric bulk and electronic modulation.

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC22_{22}H25_{25}NO3_3
Molecular Weight351.4 g/mol
IUPAC Name(4S,5R)-1-Benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one
Canonical SMILESC1CCOC2(C1)C(CC(=O)N2CC3=CC=CC=C3)OCC4=CC=CC=C4

The spiro junction imposes conformational rigidity, which may enhance target selectivity and metabolic stability .

Synthesis and Synthetic Strategies

Multi-Step Organic Synthesis

The synthesis of (4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one involves sequential transformations:

  • Spirocycle Formation: Cyclization of precursors via nucleophilic attack or rearrangements to establish the spiro framework.

  • Functionalization:

    • Mitsunobu coupling introduces the phenylmethoxy group .

    • Reductive amination or alkylation installs the benzyl moiety .

Table 2: Key Synthetic Steps and Reagents

StepReaction TypeReagents/Conditions
1SpirocyclizationBase-mediated intramolecular cyclization
2Mitsunobu CouplingDIAD, PPh3_3, hydroxy precursor
3Reductive AminationNaBH3_3CN, benzylaldehyde

Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, ensuring the (4S,5R) configuration .

CompoundTargetIC50_{50}/EC50_{50}Application
(4S,5R)-Target CompoundMenA (Predicted)~15–25 μM (Est.)Antibacterial
MAGL Inhibitor (4f) MAGL0.0036 s1^{-1} (koff_{off})Neuroinflammation
FAAH Modulator FAAH<100 nMAnxiety/Pain

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Benzyl Group: Enhances lipophilicity (cLogP ~6.6–7.9) and membrane permeability .

  • Phenylmethoxy Group: Balances solubility and steric effects, optimizing enzyme binding.

  • Spiro Rigidity: Reduces off-target interactions by restricting conformational flexibility .

Stereochemical Influence

The (4S,5R) configuration aligns functional groups for optimal hydrogen bonding with bacterial enzymes, as seen in MenA inhibitors . Enantiomeric pairs show divergent activities, underscoring the importance of stereochemical purity .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Lipophilicity: Moderate cLogP (~6.6–7.9) suggests favorable absorption but potential hepatic metabolism .

  • Metabolic Stability: The spiro structure resists cytochrome P450 oxidation, extending half-life .

Toxicity Considerations

  • Benzophenone Analogs: Early analogs with benzophenone moieties exhibited cytotoxicity, mitigated in later derivatives .

  • Genotoxicity: No reported mutagenicity in spirocyclic compounds with similar substituents .

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